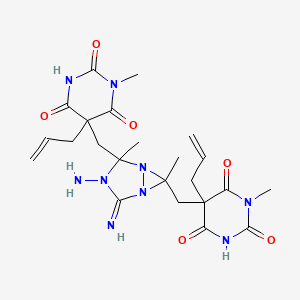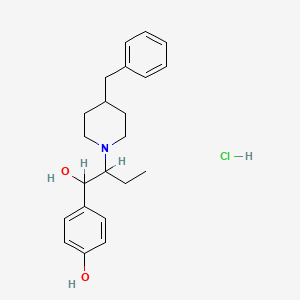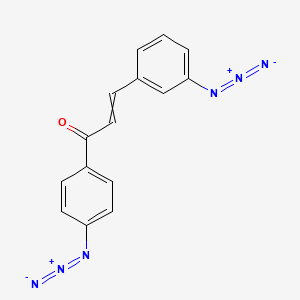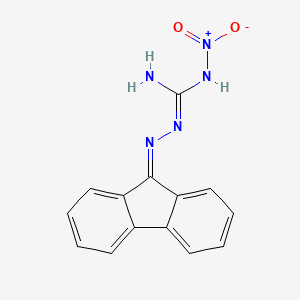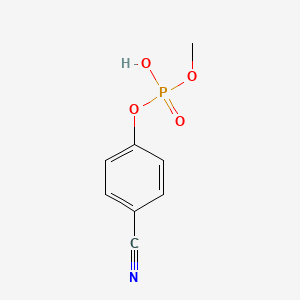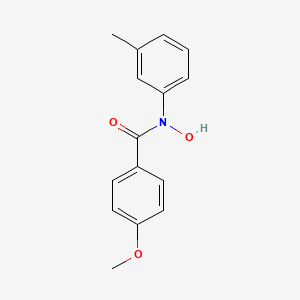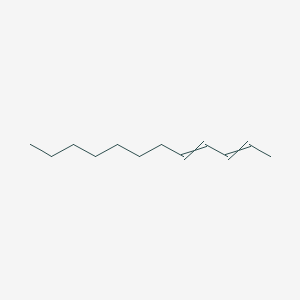
2,2,5-Trimethyl-2H-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5-Trimethyl-1,3-benzodioxole is an organic compound with the molecular formula C10H12O2 It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-1,3-benzodioxole typically involves the condensation of catechol with disubstituted halomethanes. This reaction is catalyzed by strong acids such as hydrochloric acid or sulfuric acid. The reaction conditions require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 2,2,5-Trimethyl-1,3-benzodioxole can be scaled up using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Industrial methods often employ solid acid catalysts like ZrO2/SO42- to facilitate the condensation reactions .
化学反应分析
Types of Reactions
2,2,5-Trimethyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Common reagents used in the reactions of 2,2,5-Trimethyl-1,3-benzodioxole include palladium catalysts for arylation reactions, strong acids for condensation reactions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives .
科学研究应用
2,2,5-Trimethyl-1,3-benzodioxole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological macromolecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and aromatic compounds.
作用机制
The mechanism of action of 2,2,5-Trimethyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it can act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses. The compound binds to the auxin receptor TIR1, leading to the activation of downstream signaling pathways that regulate root growth .
相似化合物的比较
Similar Compounds
Similar compounds to 2,2,5-Trimethyl-1,3-benzodioxole include:
1,3-Benzodioxole: A simpler analog with similar structural features but lacking the trimethyl substitution.
2,2-Difluorobenzo[1,3]dioxole: A fluorinated derivative with distinct chemical properties.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds with similar ring structures but different substituents and functional groups.
Uniqueness
2,2,5-Trimethyl-1,3-benzodioxole is unique due to its specific trimethyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where its particular reactivity and stability are advantageous .
属性
CAS 编号 |
39237-14-4 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
2,2,5-trimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-8-9(6-7)12-10(2,3)11-8/h4-6H,1-3H3 |
InChI 键 |
INKNSUJYCYQECI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC(O2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


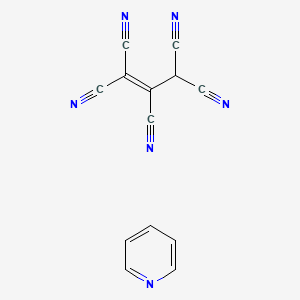
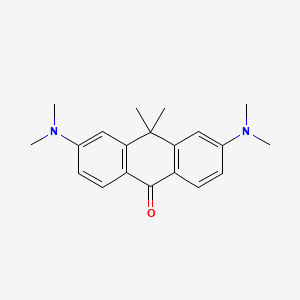
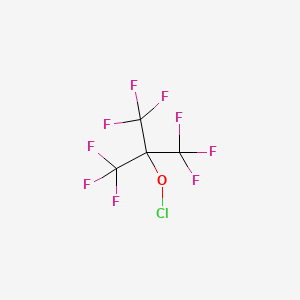

![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
